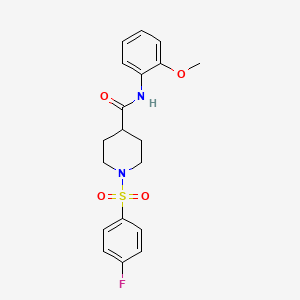

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core with two key substituents:

- A 4-fluorophenylsulfonyl group at the 1-position of the piperidine ring.

- An N-linked 2-methoxyphenyl group via the carboxamide moiety.

Its molecular formula is C₁₉H₂₀FN₂O₄S, with a molecular weight of 397.44 g/mol.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-26-18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)27(24,25)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJAEFSJHSZRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101150142 | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460046-48-4 | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460046-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, sulfonamide derivatives have shown effectiveness against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer cell proliferation .

- A case study demonstrated that related piperidine derivatives inhibited tumor growth in xenograft models, suggesting a potential pathway for further development of 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide as an anticancer agent .

-

Antimicrobial Properties :

- The sulfonamide group is known for its antibacterial activity. Compounds containing this moiety have been reported to inhibit bacterial growth by targeting folate synthesis pathways .

- A study highlighted the efficacy of similar sulfonamide compounds against resistant strains of bacteria, indicating that this compound could be explored for developing new antibiotics .

-

Neurological Applications :

- Piperidine derivatives are often investigated for their neuroprotective effects. The presence of the methoxyphenyl group may enhance blood-brain barrier penetration, making this compound a candidate for treating neurodegenerative diseases .

- Preliminary studies suggest that it may modulate neurotransmitter levels, which could be beneficial in conditions like depression or anxiety .

Synthetic Applications

- Synthesis of Novel Compounds :

- The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

- A synthetic route involving this compound has been developed to create more complex molecules with potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Related Studies | Observations |

|---|---|---|

| Anticancer | Case studies on piperidine derivatives | Inhibition of tumor growth in xenograft models |

| Antimicrobial | Research on sulfonamide derivatives | Effective against resistant bacterial strains |

| Neurological | Studies on neuroprotective effects | Potential modulation of neurotransmitter levels |

| Synthetic Utility | Synthesis of novel compounds using this scaffold | Versatile building block for drug development |

Case Studies

-

Anticancer Efficacy :

In one study, derivatives similar to this compound were tested on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. This suggests a strong potential for further development into anticancer therapies. -

Antimicrobial Resistance :

Another investigation focused on the antibacterial properties of sulfonamide compounds revealed that they could effectively combat multi-drug resistant strains of Staphylococcus aureus, emphasizing the need for continued research into this class of compounds.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Piperidine-4-Carboxamide Derivatives

1-((2-Methoxyphenyl)carbamothioyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (14b)

- Key Differences : Replaces the sulfonyl group with a thiourea-linked 2-methoxyphenyl and adds a pyridinylpyrimidine substituent.

- Activity : Exhibits anti-angiogenic and DNA cleavage properties, suggesting a role in cancer therapy.

- Synthesis : Involves isothiocyanate coupling, differing from the sulfonylation step used for the target compound .

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Sulfonyl-Containing Analogs

1-[(4-Bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide

- Key Differences : Uses a pyrrolidine ring instead of piperidine and a 4-bromophenylsulfonyl group.

- Relevance : Demonstrates the impact of ring size (5-membered vs. 6-membered) on conformational flexibility and binding .

N-[1-(2-Methoxyphenyl)ethyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

Pharmacologically Active Derivatives

N-[(1R)-1-(4-Fluorophenyl)-2-Methylpropyl]-1-[2-(3-Methoxyphenyl)ethyl]piperidine-4-carboxamide (17f)

- Key Differences : Contains a 3-methoxyphenylethyl substituent and a chiral benzylic position.

4-Fluoroisobutyrylfentanyl (4F-iBF)

Structural-Activity Relationship (SAR) Insights

Biological Activity

Overview

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives, which are recognized for their diverse pharmacological properties. This compound exhibits significant biological activity, including antibacterial, anticancer, and enzyme inhibition effects. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H23FN2O4S |

| Molecular Weight | 396.47 g/mol |

| CAS Number | 17746581 |

Antibacterial Activity

Research indicates that compounds with a piperidine nucleus, including this compound, exhibit notable antibacterial properties. Studies have evaluated its effectiveness against various bacterial strains, including:

- Salmonella Typhi

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of piperidine derivatives have been extensively studied. The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, it was evaluated for cytotoxicity against several cancer cell lines and exhibited apoptosis induction in specific models, outperforming some reference drugs .

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |

| HCT-15 (colon carcinoma) | 10 | Cell cycle arrest and apoptosis induction |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory activities. It has shown significant inhibition of:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition suggests potential use in treating Alzheimer's disease.

- Urease : Inhibition may aid in managing urinary infections.

The binding affinity and inhibition kinetics were assessed using various biochemical assays, indicating its potential therapeutic applications .

Case Study 1: Antibacterial Efficacy

In a study conducted by Aziz-ur-Rehman et al., the synthesized piperidine derivatives were tested against multiple bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) that was significantly lower than many standard antibiotics, showcasing its potential as a novel antibacterial agent .

Case Study 2: Anticancer Screening

A comprehensive study published in MDPI highlighted the anticancer effects of various piperidine derivatives, including our compound. The study reported that treatment with the compound led to a marked reduction in cell viability across different cancer cell lines, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Q & A

Q. What are the common synthetic routes for 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, and how are intermediates characterized?

Synthesis typically involves multi-step reactions:

- Sulfonylation : Reacting a piperidine-4-carboxamide precursor with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Amide coupling : Introducing the 2-methoxyphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization in methanol/water mixtures to isolate intermediates .

- Characterization : Intermediates are verified using -NMR (for substituent integration), -NMR (for carbonyl/sulfonyl confirmation), and HPLC (purity >95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : -NMR identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/methoxyphenyl) and piperidine protons (δ 1.5–3.0 ppm). -NMR confirms the fluorophenyl group (δ -110 to -115 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 433.12) .

- IR spectroscopy : Peaks at ~1700 cm (amide C=O) and ~1350 cm (sulfonyl S=O) confirm functional groups .

Q. What biological targets or activities are associated with this compound?

- Sigma receptor modulation : Piperidine-4-carboxamides show affinity for σ1/σ2 receptors, implicated in cancer and neuropathic pain .

- Bromodomain inhibition : Fluorophenyl-sulfonyl groups may disrupt protein-protein interactions in epigenetic regulation .

- In vitro assays : Evaluate cytotoxicity (MTT assay), receptor binding (radioligand displacement), and enzyme inhibition (IC determination) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation steps?

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity .

- Catalyst use : Additives like DMAP accelerate sulfonamide formation via nucleophilic catalysis .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .

- Real-time monitoring : TLC (eluent: ethyl acetate/hexane 3:7) tracks reaction progress, with UV visualization at 254 nm .

Q. How do researchers resolve contradictory data in biological activity studies (e.g., varying IC50_{50}50)?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., haloperidol for σ receptors) .

- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

- Structural analysis : Co-crystallize the compound with target proteins (e.g., bromodomains) to identify binding motifs .

Q. What strategies are used to study the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC (stable isotope labeling) identifies differentially expressed proteins in treated vs. untreated cells .

- CRISPR screening : Knock out putative targets (e.g., σ1 receptors) to assess phenotypic changes .

- Metabolic profiling : LC-MS/MS quantifies changes in metabolites (e.g., ATP, NAD+) to infer pathway disruption .

Q. How can impurities be profiled and controlled during large-scale synthesis?

- HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to detect sulfonate esters or unreacted intermediates .

- QbD approach : Design experiments (e.g., DoE) to optimize critical process parameters (CPPs) like pH and stoichiometry .

Methodological Challenges & Solutions

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity .

- 3D-QSAR modeling : Align compounds in a pharmacophore model using CoMFA/CoMSIA to predict activity cliffs .

- Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity using molecular dynamics (MD) .

Q. What experimental designs address the compound’s stability and hygroscopicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.